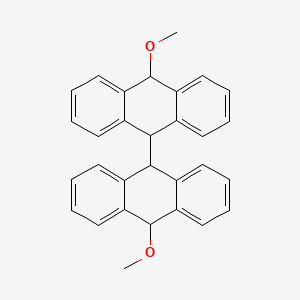![molecular formula C4H11N3O2S B14476296 N-[(E)-(2,2-dimethylhydrazino)methylidene]methanesulfonamide CAS No. 69276-91-1](/img/structure/B14476296.png)
N-[(E)-(2,2-dimethylhydrazino)methylidene]methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(E)-(2,2-dimethylhydrazino)methylidene]methanesulfonamide is a hydrazone derivative known for its unique chemical structure and properties. This compound is part of the Schiff base family, which is characterized by the presence of an azomethine group (-NHN=CH-).
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(2,2-dimethylhydrazino)methylidene]methanesulfonamide typically involves the condensation of a hydrazine derivative with an aldehyde or ketone. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
Step 1: Dissolve the hydrazine derivative in ethanol.
Step 2: Add the aldehyde or ketone to the solution.
Step 3: Heat the mixture under reflux for several hours.
Step 4: Cool the reaction mixture and isolate the product by filtration or crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
N-[(E)-(2,2-dimethylhydrazino)methylidene]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azomethine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonamides, while reduction can produce primary or secondary amines .
科学的研究の応用
N-[(E)-(2,2-dimethylhydrazino)methylidene]methanesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its ability to interact with biological macromolecules.
Medicine: Research has explored its potential as an antimicrobial and anticancer agent due to its ability to form stable complexes with metal ions.
Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties
作用機序
The mechanism of action of N-[(E)-(2,2-dimethylhydrazino)methylidene]methanesulfonamide involves its interaction with molecular targets such as enzymes and metal ions. The azomethine group plays a crucial role in binding to metal ions, forming stable complexes that can inhibit enzyme activity or catalyze specific reactions. The compound’s ability to form hydrogen bonds and coordinate with metal centers is key to its biological and chemical activities .
類似化合物との比較
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(2-hydroxyphenyl)methylidene]isonicotinohydrazide
Uniqueness
N-[(E)-(2,2-dimethylhydrazino)methylidene]methanesulfonamide is unique due to its specific hydrazone structure, which imparts distinct chemical reactivity and binding properties. Compared to similar compounds, it offers a different balance of electronic and steric effects, making it suitable for specific applications in catalysis, medicinal chemistry, and materials science .
特性
CAS番号 |
69276-91-1 |
|---|---|
分子式 |
C4H11N3O2S |
分子量 |
165.22 g/mol |
IUPAC名 |
N-(dimethylamino)-N'-methylsulfonylmethanimidamide |
InChI |
InChI=1S/C4H11N3O2S/c1-7(2)5-4-6-10(3,8)9/h4H,1-3H3,(H,5,6) |
InChIキー |
SJTQTWZNOKEMKQ-UHFFFAOYSA-N |
異性体SMILES |
CN(C)N/C=N/S(=O)(=O)C |
正規SMILES |
CN(C)NC=NS(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(13-Benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl)methyl 2-(4-butoxyphenyl)acetate](/img/structure/B14476222.png)
![{1-[(Propan-2-yl)oxy]ethyl}benzene](/img/structure/B14476224.png)
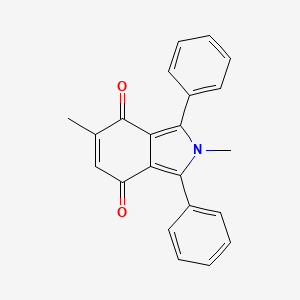
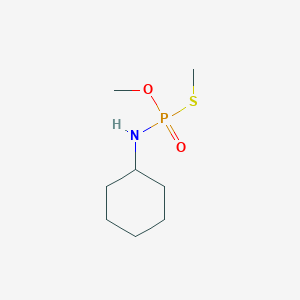

![N-[(Hydroxymethoxy)methyl]octadecanamide](/img/structure/B14476261.png)
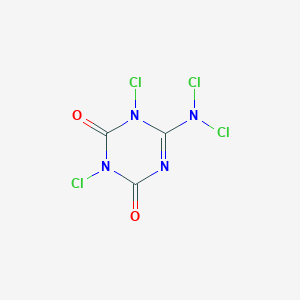
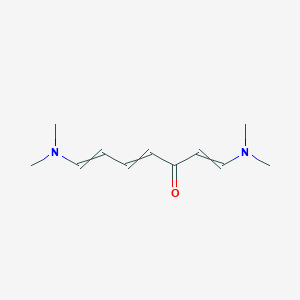
![11-Methylbicyclo[4.4.1]undecane-11-carbonitrile](/img/structure/B14476271.png)
![(8R,9S,10S,14S)-10,13-Dimethyl-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-hexadecahydro-2'H-spiro[cyclopenta[a]phenanthrene-17,3'-furan]](/img/structure/B14476280.png)

